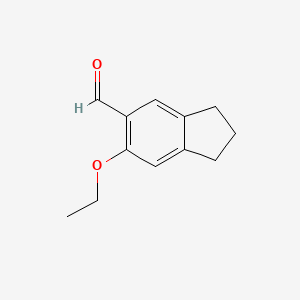
6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
Overview
Description
“6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde” is a chemical compound with the CAS Number: 876717-50-9 . It has a molecular weight of 190.24 and its IUPAC name is 6-ethoxy-5-indanecarbaldehyde . The InChI code for this compound is 1S/C12H14O2/c1-2-14-12-7-10-5-3-4-9(10)6-11(12)8-13/h6-8H,2-5H2,1H3 .
Molecular Structure Analysis
The molecular structure of “6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde” can be represented by the linear formula C12H14O2 . The InChI key for this compound is DGWSPLWUFBLCPY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
DNA-binding Properties of Complexes
Research on Ln(III) complexes involving a compound structurally related to 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde demonstrated DNA-binding properties via an intercalation mechanism. These complexes showed significant antioxidative activity against hydroxyl free radicals from the Fenton reaction, indicating potential in biochemical applications (Wang et al., 2009).
Synthesis of Coumarin Derivatives
A study described the synthesis of coumarin derivatives containing pyrazole and indenone rings, which are structurally related to the chemical . These compounds exhibited promising antioxidant activity and significant antihyperglycemic effects in animal models (Kenchappa et al., 2017).
Antimicrobial Activity
A series of compounds derived from 2,3-dihydro-1H-inden-1-one showed moderate to good antimicrobial activity against several bacterial and fungal organisms. These findings highlight the potential of related compounds in developing new antimicrobial agents (Swamy et al., 2019).
Fluorescent Sensor Development
Research on a chromone-derived Schiff-base, which is structurally similar to 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde, demonstrated its application as a fluorescent sensor. This sensor exhibited high selectivity and sensitivity towards Al(III) ions, indicating its potential in analytical chemistry and environmental monitoring (Liu & Yang, 2018).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-12-7-10-5-3-4-9(10)6-11(12)8-13/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWSPLWUFBLCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2CCCC2=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390237 | |
| Record name | 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde | |
CAS RN |
876717-50-9 | |
| Record name | 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



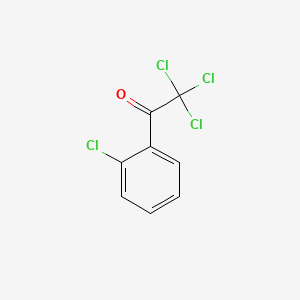
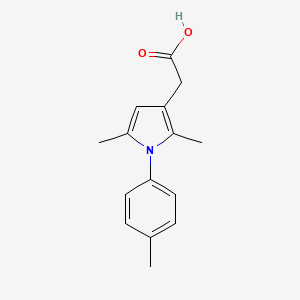

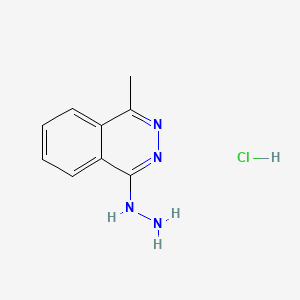
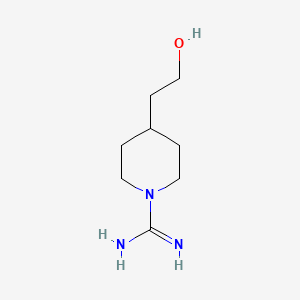
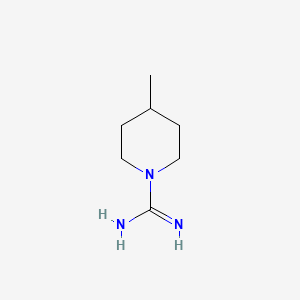

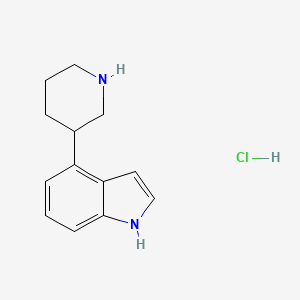
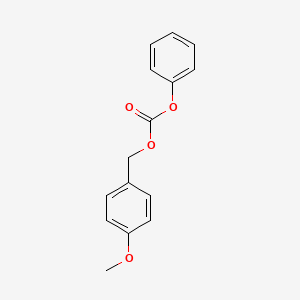
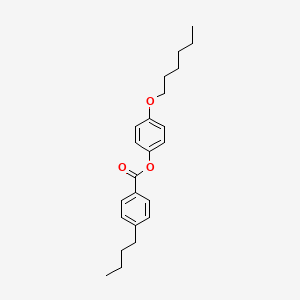

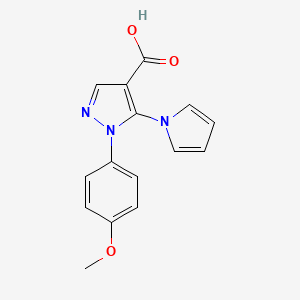
![5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1364191.png)
